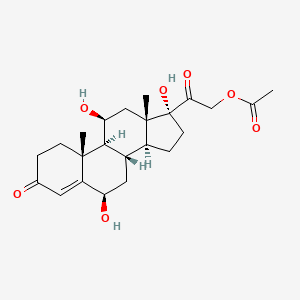
(S)-N-Desmethyl-Dapoxetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Dapoxetine and its derivatives involves multiple steps, starting from readily available precursors such as 3-chloropropiophenone. A concise asymmetric total synthesis of (S)-dapoxetine, from which (S)-N-Demethyl Dapoxetine can be derived, includes a highly stereoselective amination of chiral benzylic ether with retention of stereochemistry using chlorosulfonyl isocyanate (S. Kim et al., 2012). Another method involves catalytic asymmetric reduction, alkylation, O-methylsulfonylation, SN2 dimethylamination, and salt formation (Xu Da-quan).
Molecular Structure Analysis
The molecular structure of Dapoxetine and its derivatives, including (S)-N-Demethyl Dapoxetine, is crucial for understanding its pharmacological properties. The structure elucidation of a process-related impurity in the synthesis of Dapoxetine provides insights into the complexity of its molecular structure and the potential formation of by-products (András Darcsi et al., 2014).
Chemical Reactions and Properties
Dapoxetine undergoes various chemical reactions during its synthesis, involving intermediates and by-products. The structural elucidation of these compounds provides insights into the chemical reactions and properties associated with the synthesis of Dapoxetine and its derivatives (András Darcsi et al., 2014).
Physical Properties Analysis
The crystal structure and physical properties of (S)-Dapoxetine hydrochloride have been determined from laboratory X-ray powder diffraction data, providing valuable information on its solid-state characteristics. The compound crystallizes in an orthorhombic cell, with unit-cell parameters indicating a complex 3D arrangement of Dapoxetine hydrochloride moieties held together by hydrogen bonds, π⋯π, and C–H⋯π interactions (Analio Dugarte-Dugarte et al., 2022).
Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antivirene Anwendungen
“(S)-N-Desmethyl-Dapoxetin” hat sich als vielversprechend erwiesen, um die virale RNA-abhängige RNA-Polymerase (RdRp) zu hemmen, insbesondere gegen das Zika-Virus (ZIKV). Es bindet an die „N“-Tasche innerhalb der Primer-Schleife des ZIKV NS5-Proteins, einem kritischen aktiven Zentrum, das an der RNA-Initiierung und -Elongation beteiligt ist. Diese Bindungsaktion unterdrückt die intrazelluläre Replikation von ZIKV, was eine konzentrationsabhängige antivirale Wirkung mit minimaler Zytotoxizität zeigt {svg_1}.
Neuroprotektive Wirkungen
In Modellen des ischämischen Schlaganfalls wurde beobachtet, dass “this compound” neuronale Schäden verhindert und funktionelle Ergebnisse verbessert. Es moduliert Entzündungen und oxidativen Stress, die Schlüsselfaktoren bei der zerebralen Ischämie/Reperfusionsschädigung sind. Die Verbindung verbessert neurobehaviorale Defizite deutlich, reduziert das zerebrale Infarkvolumen und histopathologische Schäden, was auf ihr Potenzial zur Verbesserung der neurologischen Funktion und zur Reduzierung von Hirnschäden hindeutet {svg_2}.
Schlaganfall-Rehabilitation
Selektive Serotonin-Wiederaufnahmehemmer (SSRIs), einschließlich “this compound”, wurden mit positiven Auswirkungen auf die motorische und kognitive Funktion nach einem Schlaganfall in Verbindung gebracht. Die Wirkung der Verbindung bei der Reduktion von Lipidperoxidation, Caspase-3 und entzündungsfördernden Mediatoren wie TNF-α und iNOS trägt zu ihrem therapeutischen Potenzial bei der Verbesserung der Genesung nach einem Schlaganfall bei {svg_3}.
Drug Repurposing
Das Konzept des Drug Repurposing besteht darin, neue therapeutische Anwendungen für bestehende Medikamente zu finden. “this compound”, ursprünglich zur Behandlung von vorzeitigem Samenerguss eingesetzt, wird nun auf sein Potenzial zur Behandlung anderer Erkrankungen wie Virusinfektionen und neurodegenerativer Erkrankungen untersucht. Dieser Ansatz kann den Zeitaufwand und die Kosten für die Medikamentenentwicklung deutlich reduzieren {svg_4}.
Molekulare Docking-Studien
Molekulare Docking-Studien haben die Kristallstruktur des ZIKV NS5-Proteins verwendet, um die Bindungswirksamkeit von “this compound” zu untersuchen. Solche Studien helfen, die molekularen Wechselwirkungen und das Potenzial der Verbindung als antivirales Mittel zu verstehen {svg_5}.
Pharmakologische Analyse
Die pharmakologische Analyse von “this compound” beinhaltet die Untersuchung seiner Bindungsaffinität zu verschiedenen Neurotransmitter-Wiederaufnahmetransportern. Diese Analyse ist entscheidend, um seine breiteren therapeutischen Anwendungen über seine anfängliche Verwendung hinaus zu verstehen {svg_6}.
Pathway-Analyse
Die Pathway-Analyse ist eine Methode, mit der die biologischen Pfade identifiziert werden, die ein Medikament wie “this compound” beeinflussen kann. Dies kann potenzielle Off-Target-Effekte oder neue therapeutische Anwendungen aufzeigen, die auf gemeinsamen Mechanismen mit anderen Medikamenten beruhen {svg_7}.
Überwachung klinischer Daten
Die Überwachung klinischer Daten von Patienten, die mit “this compound” für seine zugelassene Anwendung behandelt werden, kann Einblicke in unerwartete Vorteile oder Nebenwirkungen liefern. Diese Informationen können wertvoll sein, um neue Forschungsanwendungen oder Patientengruppen zu identifizieren, die von dem Medikament profitieren könnten {svg_8}.
Wirkmechanismus
Target of Action
The primary target of (S)-N-Demethyl Dapoxetine, similar to its parent compound Dapoxetine, is the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the synaptic clefts, which are spaces between neurons where neurotransmitters are exchanged .
Mode of Action
(S)-N-Demethyl Dapoxetine acts by inhibiting the neuronal reuptake of serotonin, leading to an increase in serotonin activity . This interaction with its targets results in the potentiation of serotonin activity, which is thought to be related to the central ejaculatory neural circuit, comprising spinal and cerebral areas that form a highly interconnected network .
Biochemical Pathways
The biochemical pathways affected by (S)-N-Demethyl Dapoxetine are primarily related to the serotonin system. By inhibiting the reuptake of serotonin, the compound increases the concentration of serotonin in the synaptic cleft . This can lead to downstream effects such as mood elevation and delay in ejaculation, which is why Dapoxetine is used in the treatment of premature ejaculation .
Pharmacokinetics
The pharmacokinetics of (S)-N-Demethyl Dapoxetine are characterized by a short time to maximum serum concentration (about 1 hour) and rapid elimination (initial half-life of 1-2 hours) . This unique pharmacokinetic profile allows for swift onset of action and consistent plasma concentrations with multiple doses .
Result of Action
The molecular and cellular effects of (S)-N-Demethyl Dapoxetine’s action are primarily related to its impact on serotonin activity. By increasing serotonin levels in the synaptic clefts, it can influence various cellular processes regulated by serotonin . In addition, it has been suggested that (S)-N-Demethyl Dapoxetine and its parent compound D
Biochemische Analyse
Biochemical Properties
(S)-N-Demethyl Dapoxetine is primarily metabolized to its mono-desmethyl analogue . It interacts with various enzymes and proteins, including the serotonin transporter, which it inhibits, leading to an increase in serotonin’s action at the postsynaptic cleft .
Cellular Effects
(S)-N-Demethyl Dapoxetine influences cell function by modulating serotonin levels. It inhibits the serotonin transporter, increasing serotonin’s action at the postsynaptic cleft, and promoting delay in ejaculation . This impacts cell signaling pathways and potentially influences gene expression and cellular metabolism.
Molecular Mechanism
The mechanism of action of (S)-N-Demethyl Dapoxetine is presumed to work by inhibiting the serotonin transporter and subsequently increasing serotonin’s action at pre- and postsynaptic receptors . This results in changes in gene expression and potential enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
Dapoxetine, from which it is derived, is known for its fast-acting property, making it suitable for on-demand administration
Dosage Effects in Animal Models
While specific studies on (S)-N-Demethyl Dapoxetine in animal models are limited, research on Dapoxetine has shown neuroprotective properties against ischemic stroke in rat models at two dose levels (30 or 60 mg/kg)
Metabolic Pathways
The metabolic pathways of (S)-N-Demethyl Dapoxetine involve its biotransformation primarily to its mono-desmethyl analogue . This process likely involves various enzymes and cofactors, and could potentially impact metabolic flux or metabolite levels.
Transport and Distribution
Given its structural similarity to Dapoxetine, it is likely that it is also rapidly absorbed and eliminated in the body .
Eigenschaften
IUPAC Name |
(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPPXXMPTQHFGC-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

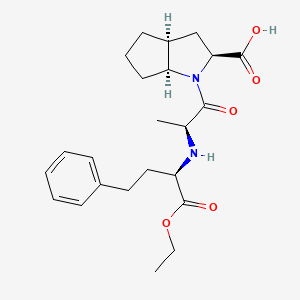
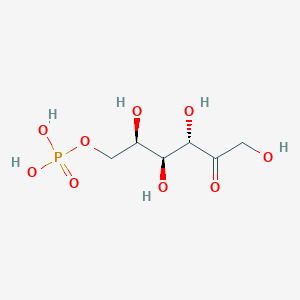
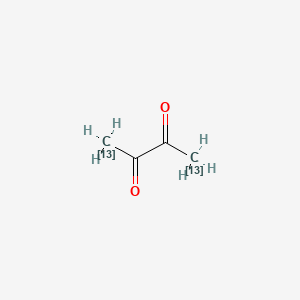
![2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2S-(2alpha,3abta,5alpha,6abta)]-(9CI)](/img/no-structure.png)
![5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide](/img/structure/B1147309.png)
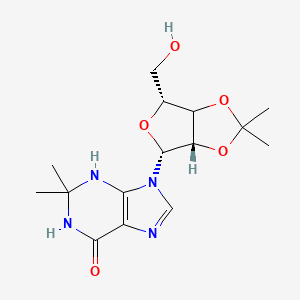
![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)
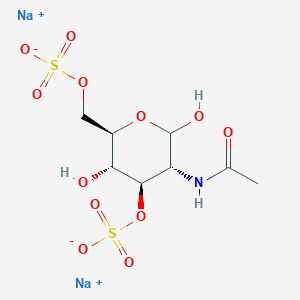
![[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate](/img/structure/B1147322.png)
